molecular formula C18H22N4O2 B12230148 2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinoxaline

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinoxaline

Cat. No.: B12230148
M. Wt: 326.4 g/mol
InChI Key: NPSIZTJJCJPXHT-UHFFFAOYSA-N
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Description

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperidine and morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinoxaline typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinoxaline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinoxaline involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinoxaline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

piperidin-1-yl-(4-quinoxalin-2-ylmorpholin-2-yl)methanone

InChI

InChI=1S/C18H22N4O2/c23-18(21-8-4-1-5-9-21)16-13-22(10-11-24-16)17-12-19-14-6-2-3-7-15(14)20-17/h2-3,6-7,12,16H,1,4-5,8-11,13H2

InChI Key

NPSIZTJJCJPXHT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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